2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

MRE11 inhibitor comparison exonuclease specificity endonuclease inhibition

Mirin is the definitive tool compound for selectively inhibiting the exonuclease function of the MRN complex. Unlike ATM kinase inhibitors (e.g., KU-55933) or endonuclease-specific probes (PFM01/PFM03), Mirin uniquely prevents MRN-dependent ATM activation while preserving ATM kinase activity. This enables precise dissection of MRN scaffolding vs. catalytic roles in homologous recombination and microhomology-mediated end joining. Validated in vivo at 50 mg/kg (nanoparticle formulation) in xenograft models, Mirin is essential for synthetic lethality screens and DNA damage response pathway analysis. Procure with confidence—only Mirin offers this validated mechanistic specificity.

Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
Cat. No. B8020171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
Molecular FormulaC10H8N2O2S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O
InChIInChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)
InChIKeyYBHQCJILTOVLHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one (Mirin) Procurement Guide: A Validated MRN Complex Probe


2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one, universally known as Mirin, is a cell-permeable small molecule that acts as a selective inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex [1]. It belongs to the 5-arylidene-2-amino-thiazol-4-one chemotype, exhibiting a defined (5Z) stereochemistry critical for its biological conformation [2]. It was originally identified via a forward chemical genetic screen as a specific tool compound for dissecting the DNA damage response (DDR) pathway, distinct from direct ATM kinase inhibitors [1].

Why In-Class MRE11 Inhibitors Cannot Substitute for 2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one (Mirin)


Generic substitution within the 5-arylidene-thiazol-4-one class or among MRE11-targeting probes fails due to fundamental mechanistic divergence. Unlike N-alkylated derivatives (e.g., PFM01, PFM03) that selectively inhibit MRE11 endonuclease function [1], Mirin targets the exonuclease function and prevents the MRN-dependent activation of the ATM kinase without inhibiting ATM itself [2]. Direct ATM inhibitors (e.g., KU-55933) operate downstream of the complex, offering a completely different pharmacological profile [3]. Consequently, Mirin remains the most chemically tractable, commercially available tool to decouple MRN scaffolding from its catalytic exonuclease and ATM-signaling roles in situ.

Quantitative Differentiation Guide for 2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one (Mirin)


Exonuclease Selectivity vs. PFM01/PFM03 Endonuclease Inhibitors

Mirin selectively inhibits the exonuclease activity of the MRN complex without suppressing its endonuclease activity. In a direct comparative biochemical assay using purified human MRN complex, Mirin and PFM39 blocked 5 nM MRN exonuclease activity, while PFM03 did not. Conversely, PFM03 inhibited human MRE11 endonuclease activity, but Mirin and PFM39 had no effect [1]. This contrasts with PFM01, an N-alkylated derivative, which selectively inhibits endonuclease but not exonuclease function (IC50 for end resection in A549 cells: 50-75 µM) .

MRE11 inhibitor comparison exonuclease specificity endonuclease inhibition DNA repair probes MRN complex

Targeting Upstream MRN vs. Downstream ATM Kinase: IC50 and Selectivity Profile vs. KU-55933

Mirin inhibits the MRN-dependent activation of ATM in response to double-strand breaks with an IC50 of 12 µM without directly inhibiting ATM kinase activity [1]. This represents a crucial pharmacological distinction from direct ATM inhibitors like KU-55933, which potently inhibits ATM kinase with an IC50 of 13 nM but also exhibits off-target inhibition of other PIKK family kinases (DNA-PK IC50: 2.5 µM; mTOR IC50: 9.3 µM; PI3K IC50: 16.6 µM) [2]. Mirin’s mechanism allows researchers to investigate the signaling function of the MRN complex without obliterating global ATM catalytic activity or cross-reacting with PI3K-related kinases.

ATM kinase inhibitor MRN complex activation signaling cascade PIKK family selectivity DNA damage response

Cellular MRN Signaling vs. Nuclease Activity: H2AX Phosphorylation IC50 Comparison

In Xenopus laevis cell-free extracts, Mirin inhibits MRN-dependent H2AX phosphorylation with an IC50 of 66 µM . This provides a quantitative differentiation from more downstream inhibitors like KU-55933, which abolishes ATM-dependent phosphorylation events with an IC50 of ~300 nM in cellular assays [1]. While Mirin's cellular potency is modest, it serves as a specific probe for MRN-dependent signaling events, rather than completely blocking all ATM activity.

phospho-H2AX inhibition MRN inhibitor potency cell-free extract assay functional readout Xenopus laevis

Functional Cellular Effect: G2/M Checkpoint Abrogation vs. PFM39 Selective HR Inhibition

Mirin treatment abolishes the G2/M checkpoint and blocks homology-directed repair in mammalian cells [1]. This is a distinct phenotypic outcome compared to its close structural analog PFM39, which is described as impairing G2-phase double-strand break repair without completely abolishing the checkpoint, and which inhibits homologous recombination without significantly increasing non-homologous end joining (NHEJ) at 50 µM . This difference in biological endpoint reflects Mirin's dual targeting of MRE11 exonuclease and MRN-ATM activation, versus the exo-specific action of PFM39.

cell cycle arrest G2/M checkpoint homologous recombination PFM39 comparison MRE11 inhibitor phenotype

Optimal Research and Pre-Clinical Application Scenarios for 2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one (Mirin)


Decoupling MRN Exonuclease Function from Endonuclease Activity for DNA Repair Pathway Analysis

In mechanistic DNA repair studies, Mirin is the primary reagent for specifically inhibiting the exonuclease function of the MRN complex without affecting endonuclease activity. Its use is preferred over endonuclease-specific inhibitors like PFM01 or PFM03 when investigators aim to elucidate the role of MRE11 exonuclease in homologous recombination or microhomology-mediated end joining (MMEJ). Experimental protocols validated in Shibata et al. [1] show that combining Mirin with endonuclease-specific inhibitors can fully delineate the functional contributions of each catalytic domain.

Pharmacological Dissection of MRN-Dependent ATM Activation Without Direct Kinase Inhibition

For signaling studies focusing on the upstream activation of ATM by the MRN complex, Mirin offers a distinct advantage over direct ATM kinase inhibitors. It can be used to probe how MRN-mediated ATM activation contributes to downstream signaling independently of ATM's catalytic functions, a critical need for drug combination studies or to understand resistance mechanisms to ATM inhibitors. Its favorable solubility (>100 mM in DMSO) facilitates its use in high-throughput screening settings.

Inducing G2/M Checkpoint Abrogation and Synthetic Lethality Screens in Cancer Cell Models

Mirin's ability to abolish the G2/M cell cycle checkpoint and block homology-directed repair makes it an ideal chemical probe for synthetic lethality screens. In p53-deficient or BRCA-mutated cancer cell lines, treatment with Mirin can be used to uncover genetic dependencies and validate novel radiosensitizing strategies [1].

In Vivo Nanoparticle-Mediated Tumor Growth Inhibition Studies Using a Validated Chemical Tool

Mirin has been successfully employed in a LA-N-5 mouse xenograft model when encapsulated in nanoparticles at a dose of 50 mg/kg, demonstrating a significant reduction in tumor growth . This provides a validated in vivo application reference point for pre-clinical pharmacodynamics and efficacy studies, establishing a precedent for its use in translational oncology research that newly synthesized analogs lack.

Quote Request

Request a Quote for 2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.